molecular formula C21H15ClN2O3 B5082189 5-(3-Aminophenoxy)-2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

5-(3-Aminophenoxy)-2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B5082189
M. Wt: 378.8 g/mol
InChI Key: FBPZYYFDQHIGED-UHFFFAOYSA-N
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Description

5-(3-Aminophenoxy)-2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenoxy)-2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Substitution Reactions: Introduction of the 3-aminophenoxy and 3-chloro-4-methylphenyl groups through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Isoindole derivatives are known for their biological activities, including anti-inflammatory and anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.

Industry

    Material Science: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenoxy)-2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione
  • 5-(3-Aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

The presence of the 3-chloro-4-methylphenyl group might confer unique properties, such as increased biological activity or altered chemical reactivity, compared to similar compounds.

Properties

IUPAC Name

5-(3-aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-5-6-14(10-19(12)22)24-20(25)17-8-7-16(11-18(17)21(24)26)27-15-4-2-3-13(23)9-15/h2-11H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPZYYFDQHIGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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